molecular formula C11H10ClNO3S B165832 Benazolin-ethyl CAS No. 25059-80-7

Benazolin-ethyl

Cat. No.: B165832
CAS No.: 25059-80-7
M. Wt: 271.72 g/mol
InChI Key: WQRCEBAZAUAUQC-UHFFFAOYSA-N
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Description

Benazolin-ethyl (ethyl 4-chloro-2-oxo-3(2H)-benzothiazoleacetate) is a selective systemic herbicide widely used in agriculture since 1964 to control broadleaf weeds in crops such as oilseed rape, cereals, and legumes . Structurally, it belongs to the benzothiazolone class, characterized by a thiazole ring fused with a benzene ring and an ethyl ester group (Fig. 1). The compound is synthesized via intermediates like VK (a benzothiazolone derivative), which also serves as a precursor for other agrochemicals such as Chlobenthiazone .

Properties

IUPAC Name

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCEBAZAUAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041621
Record name Benazolin-ethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25059-80-7
Record name Benazolin-ethyl
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazolin-ethyl [ISO]
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Record name Benazolin-ethyl
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Record name Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate
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Record name BENAZOLIN-ETHYL
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Reaction Conditions

  • Reactants : Benzothiazolone, ethyl chloroacetate, and salt of wormwood (likely a sodium or potassium salt).

  • Catalyst : Potassium iodide (4–6% by mass relative to benzothiazolone).

  • Temperature : 60–65°C (reduced from 90–95°C to minimize byproducts).

  • Reaction Time : 4–6 hours.

Optimization Data

ExampleCatalyst (g)Time (h)Yield (%)Purity (%)
1649598.5
25595.598.3
34695.198.6
4*0692.195.6

*Control experiment without catalyst at 80–85°C.

The catalyst facilitates nucleophilic substitution at the benzothiazolone nitrogen, enhancing the reaction rate and product stability. This method achieves yields >95% and purity >98%, outperforming earlier high-temperature protocols.

Multi-Step Synthesis via Benzothiazolone Intermediates

A peer-reviewed study details a five-step synthesis starting from 2-chloroaniline (Figure 1):

Stepwise Procedure

  • Condensation : 2-Chloroaniline reacts with benzoyl isothiocyanate to form 2-chlorophenyl thiourea.

  • Alkaline Hydrolysis : Thiourea intermediate is hydrolyzed to 4-chlorobenzo[d]thiazol-2-amine.

  • Oxidative Cyclization : Treatment with Br₂ yields 2,4-dichlorobenzo[d]thiazole.

  • Diazotization : Conversion to the diazonium salt followed by HCl hydrolysis produces the benzothiazolone core.

  • Esterification : Reaction with ethyl chloroacetate under basic conditions yields this compound.

Key Findings

  • Overall Yield : 61% after optimization.

  • Critical Step : Oxidative cyclization requires precise stoichiometry to avoid over-halogenation.

  • Scalability : The process is adaptable to industrial production but demands rigorous control of reaction conditions.

Cross-Coupling Strategies for Functionalized Derivatives

Modern approaches employ transition metal-catalyzed cross-coupling reactions to diversify the benzothiazolone scaffold. A study in HETEROCYCLES demonstrates Suzuki-Miyaura coupling using chlobenthiazone (a benzothiazolone precursor) and aryl boronic acids:

General Protocol

  • Catalyst System : Pd(OAc)₂ (3 mol%), SPhos ligand (3 mol%).

  • Base : K₃PO₄ (2.0 equiv).

  • Solvent : Toluene/water (10:1).

  • Temperature : 110°C (reflux).

Substrate Scope and Yields

Aryl Boronic AcidProduct SubstituentYield (%)
Phenyl4-Phenyl98
4-Methoxyphenyl4-Methoxy80
3-Thienyl4-Thienyl53

This method enables the synthesis of 4-aryl/heteroaryl this compound analogues, expanding its utility in structure-activity studies.

Buchwald-Hartwig Amination for N-Functionalization

The same study reports Buchwald-Hartwig amination of a brominated benzothiazolone precursor to install amino groups at the 4-position:

Reaction Conditions

  • Catalyst : Pd₂(dba)₃ (1 mol%), XPhos ligand (4 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : tert-Butanol.

  • Temperature : Reflux (20 hours).

Results

AmineProductYield (%)
Aniline4-Anilino89
4-Methoxyaniline4-(4-Methoxyanilino)84
Boc-protected amine4-(BocNH)50

This method provides access to N-functionalized derivatives, though yields vary with amine nucleophilicity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Classical CondensationLow cost, scalableLimited substrate scope92–95.5
Multi-Step SynthesisHigh purity, versatile intermediatesLabor-intensive, moderate yield61
Suzuki-MiyauraBroad substrate diversityRequires palladium catalyst53–98
Buchwald-HartwigN-Functionalization capabilitySensitive to amine basicity50–89

Industrial-Scale Considerations

The classical condensation method remains dominant in industrial settings due to its cost-effectiveness and simplicity. Key optimizations include:

  • Catalyst Recycling : Potassium iodide can be recovered from aqueous washes, reducing waste.

  • Solvent Selection : Ethyl acetate or toluene is preferred for easy separation and low toxicity.

  • Quality Control : HPLC monitoring ensures benzothiazolone residuals <0.3% .

Scientific Research Applications

Herbicidal Properties

Benazolin-ethyl is predominantly employed in agriculture as a post-emergent herbicide. It is effective against a variety of weeds, particularly in crops such as:

  • Cereals (especially wheat)
  • Soybeans
  • Oilseed rape

The herbicide acts by disrupting the growth processes of target plants, thereby controlling weed populations without harming the crops it is applied to .

Effects on Crop Physiology

Research has demonstrated that this compound influences the physiological and ultrastructural attributes of crops like Brassica napus (canola) during the seedling stage. A study highlighted that exposure to this herbicide resulted in significant changes in the plant's physiological responses, indicating its potential to enhance crop resilience under certain conditions .

Case Studies

  • Dissipation Rates : A study investigated the dissipation rates of this compound in soil and its terminal residues in rape seed samples. The findings suggested that the herbicide dissipates relatively quickly in soil environments, which is crucial for minimizing environmental impact and ensuring food safety .
  • Metabolite Analysis : Another research effort focused on identifying this compound and its metabolites using advanced analytical techniques like MS/MS and GC-MS. This study provided insights into the degradation pathways and potential environmental hazards associated with its use .

Ecotoxicity Assessment

This compound exhibits low toxicity to mammals but poses moderate risks to aquatic organisms and earthworms. Its environmental fate indicates that while it is not persistent in soil, it may remain detectable in water systems for extended periods. This raises concerns regarding its potential impact on non-target species and ecosystems .

Regulatory Status

As of recent updates, this compound is not approved for use as a pesticide in certain jurisdictions due to concerns about its ecological effects and human health risks. Regulatory bodies are reevaluating its use based on comprehensive ecotoxicological data .

Analytical Methods

The determination of this compound residues in agricultural products is critical for ensuring compliance with safety standards. Techniques such as:

  • Gas Chromatography (GC) : Used for identifying and quantifying this compound residues in soil and plant tissues.
  • Solid Phase Extraction (SPE) : Employed to clean up samples prior to analysis, enhancing detection sensitivity.

These methods have been validated through extensive research, ensuring reliable results for monitoring purposes .

Mechanism of Action

Benazolin-ethyl functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of weeds by causing uncontrolled cell division and growth, leading to the death of the plant. The compound targets the auxin receptors in the plant cells, interfering with the regulation of gene expression and cellular processes .

Comparison with Similar Compounds

Key Properties:

  • Mode of Action : Inhibits cell division and growth in susceptible weeds by disrupting auxin-mediated processes .
  • Residue Dynamics : Rapid degradation in soil with a half-life of 4.62 days under field conditions, minimizing long-term environmental persistence .
  • Analytical Methods : Detectable at trace levels (limit of quantification = 0.005 mg/kg) in soil and plant matrices using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) .
  • Biodegradation: Efficiently degraded by Methyloversatilis spp. (e.g., strain cd-1), which hydrolyzes the ester bond to form benazolin, followed by demethylation and further breakdown into non-toxic metabolites .

Comparison with Similar Compounds

Benazolin-ethyl shares structural and functional similarities with several herbicides and benzothiazolone derivatives. Below is a detailed comparison:

Chlobenthiazone

  • Structure : N(3)-substituted 4-chloro-2(3H)-benzothiazol-2-one, lacking the ethyl ester group present in this compound .
  • Application : Used as a herbicide and fungicide, targeting similar weed species but with broader antifungal activity .
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging reactivity at the 4-chloro position—a feature shared with this compound .

ZJ0273

  • Structure: Aryloxyphenoxypropionate herbicide; structurally distinct from this compound but often co-applied in oilseed rape cultivation .
  • Application : Targets grassy weeds, complementing this compound’s activity against broadleaf species .
  • Phytotoxicity : Induces malondialdehyde (MDA) accumulation in rape plants at concentrations >500 mg/L, indicating higher oxidative stress compared to this compound (MDA elevation observed at ≥0.5% v/v) .
  • Residue Limits : Less studied; analytical methods for ZJ0273 focus on LC-MS/MS due to its polar nature .

Quizalofop-p-ethyl

  • Structure: Aryloxyphenoxypropionate ester, sharing the ethyl ester group but differing in core structure .
  • Application : Selective post-emergent herbicide for grassy weeds in broadleaf crops .
  • Persistence : Half-life of 7–14 days in soil, significantly longer than this compound’s 4.62 days .
  • Analytical Challenges : Co-extraction with this compound in QuEChERS workflows requires careful cleanup to avoid matrix interference .

Ethyl Benzoylacetate

  • Structure : Ethyl ester of benzoylacetic acid (C₆H₅COCH₂COOEt); lacks the benzothiazolone ring .
  • Highlights the importance of the benzothiazolone moiety in this compound’s bioactivity .

Comparative Data Table

Parameter This compound Chlobenthiazone ZJ0273 Quizalofop-p-ethyl
Chemical Class Benzothiazolone Benzothiazolone Aryloxyphenoxypropionate Aryloxyphenoxypropionate
Target Weeds Broadleaf Broadleaf/Fungi Grassy Grassy
Soil Half-Life (Days) 4.62 Not reported Not reported 7–14
LOQ (mg/kg) 0.005 0.01 (estimated) 0.1 0.01
Degradation Pathway Ester hydrolysis Unknown Photolysis/Microbial Ester hydrolysis
Key Metabolite Benazolin Not identified Propionic acid derivatives Quizalofop acid

Research Findings and Implications

Efficacy : this compound’s rapid degradation reduces residue accumulation in crops, but its narrow spectrum necessitates combination with herbicides like ZJ0273 for broader weed control .

Environmental Impact : Shorter half-life compared to quizalofop-p-ethyl makes this compound preferable in rotation-sensitive cropping systems .

Biodegradation Advantage: Unique degradation via Methyloversatilis spp.

Biological Activity

Benazolin-ethyl, a synthetic herbicide belonging to the benzothiazolone class, is primarily utilized for its selective growth-regulating properties in agricultural practices. Its biological activity encompasses various aspects, including its herbicidal efficacy, toxicity profile, and environmental impact. This article presents a detailed examination of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its low aqueous solubility and volatility, which influences its behavior in soil and water systems. It acts as a systemic herbicide, primarily affecting the growth of broadleaf weeds while exhibiting limited impact on monocotyledonous plants. The mechanism of action involves the inhibition of cell division and elongation, leading to the disruption of normal plant growth processes.

Herbicidal Efficacy

The efficacy of this compound as a herbicide has been extensively studied. A notable study demonstrated its effectiveness against various weed species when applied in specific concentrations. The results indicated that mixtures containing this compound significantly enhanced weed control compared to single-agent applications.

Table 1: Herbicidal Efficacy of this compound

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Amaranthus retroflexus9099
Lady's-grass18093
Broadleaf weeds270100
Monocotyledon weeds36075

This table illustrates the varying levels of control efficacy against different weed species at specified application rates, highlighting the herbicide's effectiveness in agricultural settings .

Toxicity Profile

This compound exhibits a low toxicity profile in mammals and is not expected to bioaccumulate significantly in biological systems. The acute toxicity measured by LD50 values indicates that it falls within the range classified as slightly hazardous:

Table 2: Toxicity Classification of this compound

Toxicity MeasureValue (mg/kg)Classification
Oral LD50500–2000Slightly Hazardous
Dermal LD50>2000Unlikely to Present Acute Hazard

The data suggests that while this compound poses some risk, it is relatively safe for use when applied according to recommended guidelines .

Environmental Impact

The environmental behavior of this compound has also been a focal point of research. Its half-life in soil ranges from approximately 4.62 days to 14.3 days depending on environmental conditions, indicating that it does not persist long-term in soil systems . However, it may exhibit moderate persistence in aquatic environments.

Table 3: Environmental Persistence of this compound

MediumHalf-life (days)
Soil4.62 - 14.3
WaterModerate persistence

These findings underscore the importance of managing application rates to minimize potential environmental impacts while maintaining effective weed control .

Case Studies

Several field studies have been conducted to evaluate the real-world effectiveness and safety of this compound:

  • Field Study on Brassica napus : A study assessed the effects of this compound on Brassica napus seedlings. Results showed improved physiological and structural attributes when treated with optimal concentrations, suggesting beneficial effects on crop health alongside weed suppression .
  • Mixture Studies : Research combining this compound with other herbicides like quizalofop-p-ethyl demonstrated significant synergistic effects, enhancing overall weed control efficiency across diverse weed species .

Chemical Reactions Analysis

Primary ester cleavage

Benazolin-ethyl undergoes pH-dependent ester hydrolysis to form benazolin (free acid form). This reaction dominates in environmental and biological systems:
Reaction :
C₁₁H₁₀ClNO₃S (this compound) + H₂O → C₉H₆ClNO₃S (benazolin) + C₂H₅OH

Key Findings:

  • Catalysts : Hydrolysis accelerates under alkaline conditions (pH 9) with a half-life (DT₅₀) of 7.6 days at 25°C .

  • Environmental relevance : This reaction is critical in soil and aquatic systems, where this compound rapidly converts to benazolin .

  • Analytical confirmation : GC-MS studies validate benazolin as the primary hydrolysis product .

Formation of reactive intermediates

This compound can undergo oxidation, particularly in aerobic environments or via microbial action:

Microbial oxidation:

  • Methyloversatilis sp. cd-1 degrades this compound via oxidative demethylation to form 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one .

  • Metabolites detected :

    • 7-Chloro-3-methylbenzo[d]thiazol-2(3H)-one

    • 2-Chloro-6-(methyleneamino)benzenethiol

Chemical oxidation:

  • Limited data exists, but oxidation with agents like KMnO₄ or H₂O₂ is hypothesized to break the thiazole ring .

Nucleophilic aromatic substitution

The chlorine atom at the 4-position of the benzothiazole ring participates in substitution reactions under specific conditions:

Reaction TypeConditionsProductSource
Hydroxyl substitutionHigh pH aqueous solutions4-Hydroxybenazolin derivatives
Microbial dechlorinationAnaerobic soil environmentsDechlorinated benazolin analogs

Degradation kinetics in soil:

ParameterValueConditionsSource
Half-life (DT₅₀)4.62 daysField soil, 20°C
Major metabolitesBenazolin (98%)Detected via GC-ECD
Nonextractable residues12-18%Maize-amended luvisol

Water-sediment systems:

  • DT₅₀ : 21 days (pH 7, 25°C)

  • Key factors : Organic carbon content and microbial activity enhance degradation .

Stability Under Environmental Stressors

StressorEffect on this compoundData Source
UV light (λ=254 nm)Rapid photolysis (t₁/₂ <24 hrs)
High temperatureDecomposes at >200°C
Soil adsorptionKoc=36 (moderate mobility)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Benazolin-ethyl residues in environmental samples?

  • Methodological Answer : Utilize solid-phase extraction (SPE) for sample cleanup followed by gas chromatography with electron capture detection (GC-ECD) for quantification. Validate the method using spiked matrices (e.g., soil, plant tissues) to ensure recovery rates of 70–120% and limit of detection (LOD) ≤0.01 mg/kg. Cross-check with liquid chromatography-mass spectrometry (LC-MS/MS) for confirmatory analysis .

Q. How should researchers ensure sample purity and standardization of this compound in experimental setups?

  • Methodological Answer : Source certified reference standards (e.g., CAS RN 25059-80-7) stored at 0–6°C to prevent degradation. Characterize purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy. Adhere to technical material specifications outlined in HG/T 4468-2012 for agricultural research .

Q. What are the key considerations in designing synthesis pathways for this compound derivatives?

  • Methodological Answer : Optimize esterification of 4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid with ethanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization (e.g., ethyl acetate/hexane). Validate final products via melting point analysis (79.2°C, decomposition) and Fourier-transform infrared spectroscopy (FTIR) for ester functional groups .

Advanced Research Questions

Q. How can computational modeling predict the environmental behavior or degradation pathways of this compound?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., HyperChem 7.5) to model hydrolysis kinetics under varying pH and temperature. Parameterize force fields using experimental data on half-life (e.g., 30 days in neutral soils) and validate predictions against high-resolution mass spectrometry (HRMS) profiles of degradation byproducts .

Q. What experimental approaches resolve contradictions in photophysical data related to this compound's aggregation behavior?

  • Methodological Answer : Conduct concentration-dependent UV-visible and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, water). Correlate aggregation-induced emission (AIE) patterns with dynamic light scattering (DLS) to identify critical micelle concentrations (CMC). Use ¹H-NMR to probe solvent-solute interactions and confirm self-assembly mechanisms .

Q. What methodologies address discrepancies in this compound's efficacy across different soil types?

  • Methodological Answer : Perform soil column leaching studies with standardized OECD guidelines. Quantify adsorption coefficients (Kₐd) using batch equilibrium methods and correlate with soil organic matter (SOM) content via regression analysis. Cross-validate bioassay results (e.g., weed inhibition rates) under controlled greenhouse conditions to isolate soil-specific bioavailability factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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